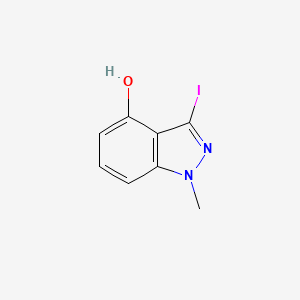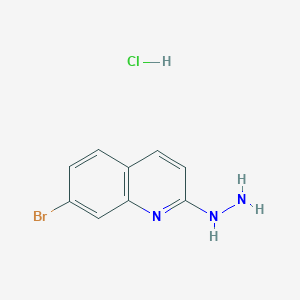
tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(5-hidroxi-1H-pirazol-3-il)piperidina-1-carboxilato de tert-butilo es un compuesto químico con la fórmula molecular C13H21N3O3. Es un derivado de la piperidina y el pirazol, que presenta un grupo éster tert-butílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(5-hidroxi-1H-pirazol-3-il)piperidina-1-carboxilato de tert-butilo generalmente implica múltiples pasos. Un método común comienza con el 4-hidroxipiperidina-1-carboxilato de tert-butilo como material de partida. Luego, el grupo hidroxilo se funcionaliza para introducir el anillo pirazol. Este proceso a menudo implica el uso de reactivos como derivados de pirazol y agentes de acoplamiento en condiciones controladas .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están ampliamente documentados. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener rendimientos más altos y garantizar la pureza del producto final mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(5-hidroxi-1H-pirazol-3-il)piperidina-1-carboxilato de tert-butilo puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para modificar el anillo pirazol o la parte piperidina.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas de pirazol, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo pirazol .
Aplicaciones Científicas De Investigación
El 4-(5-hidroxi-1H-pirazol-3-il)piperidina-1-carboxilato de tert-butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas, particularmente en el desarrollo de fármacos.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar las interacciones enzimáticas y la unión a receptores.
Industria: Se utiliza en la síntesis de materiales con propiedades específicas, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción del 4-(5-hidroxi-1H-pirazol-3-il)piperidina-1-carboxilato de tert-butilo implica su interacción con objetivos moleculares como enzimas y receptores. El grupo hidroxilo y el anillo pirazol juegan un papel crucial en la unión a estos objetivos, influenciando las vías biológicas y ejerciendo efectos específicos. Los estudios detallados sobre su mecanismo de acción aún están en curso, con investigaciones que se centran en sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4-hidroxi-1H-pirazol-1-il)piperidina-1-carboxilato de tert-butilo
- 4-(5-hidroxipiridin-2-il)piperazina-1-carboxilato de tert-butilo
- 4-(6-aminopiridin-3-il)piperazina-1-carboxilato de tert-butilo
Singularidad
El 4-(5-hidroxi-1H-pirazol-3-il)piperidina-1-carboxilato de tert-butilo es único debido a la posición específica del grupo hidroxilo en el anillo pirazol, lo que influye en su reactividad y propiedades de unión. Esta característica estructural lo distingue de compuestos similares y contribuye a sus aplicaciones específicas en investigación e industria .
Propiedades
IUPAC Name |
tert-butyl 4-(5-oxo-1,2-dihydropyrazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-4-9(5-7-16)10-8-11(17)15-14-10/h8-9H,4-7H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIWLPPICBFKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)



![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)

![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)

![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)


